molecular formula C23H18FN7O2 B12048070 2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide CAS No. 478252-09-4

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Cat. No.: B12048070
CAS No.: 478252-09-4
M. Wt: 443.4 g/mol
InChI Key: HNMCYCGBPCWSPK-JFLMPSFJSA-N
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Description

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a tetrazolyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Formation of the Tetrazolyl Intermediate: This step involves the reaction of 3-aminophenyl tetrazole with an aldehyde to form the Schiff base.

    Coupling Reaction: The final step involves the coupling of the fluorobenzoyl amide with the Schiff base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-chlorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
  • **2-[(2-bromobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Uniqueness

Compared to similar compounds, 2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.

Properties

478252-09-4

Molecular Formula

C23H18FN7O2

Molecular Weight

443.4 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H18FN7O2/c1-15(16-7-6-8-17(13-16)31-14-25-29-30-31)27-28-23(33)19-10-3-5-12-21(19)26-22(32)18-9-2-4-11-20(18)24/h2-14H,1H3,(H,26,32)(H,28,33)/b27-15+

InChI Key

HNMCYCGBPCWSPK-JFLMPSFJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F)/C3=CC(=CC=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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